molecular formula C13H16N2O3S B2883696 N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)methanesulfonamide CAS No. 903339-57-1

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)methanesulfonamide

Cat. No.: B2883696
CAS No.: 903339-57-1
M. Wt: 280.34
InChI Key: BYLBQVXLZJHVQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)methanesulfonamide is a heterocyclic compound featuring a julolidine-derived core with a sulfonamide substituent. Its structural complexity and functional groups make it a candidate for diverse applications, including medicinal chemistry and materials science. This article compares its properties, synthesis, and biological activity with structurally related analogs.

Properties

IUPAC Name

N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-19(17,18)14-11-7-9-3-2-6-15-12(16)5-4-10(8-11)13(9)15/h7-8,14H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLBQVXLZJHVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C3C(=C1)CCC(=O)N3CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501326454
Record name N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678362
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

903339-57-1
Record name N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)methanesulfonamide is a complex organic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential pharmacological properties and biological activities. This article will explore its structural characteristics, biological mechanisms, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C₁₈H₁₈N₄O₃S with a molecular weight of approximately 364.4 g/mol. The compound features a methanesulfonamide group that enhances its solubility and reactivity in biological systems. The unique hexahydropyridoquinoline core structure contributes to its diverse biological activities and potential therapeutic applications .

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. It may function as an enzyme inhibitor or modulate various signaling pathways. Such interactions can lead to significant therapeutic effects in different biological contexts. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to alterations in cellular functions.
  • Signal Transduction Modulation : By affecting signaling pathways, it may influence cell proliferation and apoptosis.

Pharmacological Properties

Research indicates that quinoline derivatives exhibit a wide range of pharmacological activities including:

  • Antimicrobial Activity : Quinoline derivatives are known for their antibacterial and antifungal properties.
  • Anticancer Potential : Some studies suggest that compounds similar to this compound may exhibit cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of related quinoline derivatives:

  • Anticancer Activity : A study demonstrated that certain quinoline derivatives showed low micromolar activity against cysteinyl proteinases which are crucial in cancer progression. These findings suggest that this compound could similarly impact cancer cell viability .
  • Antimicrobial Effects : Research has highlighted the potential of quinoline-based compounds in combating bacterial infections. The structural features of N-(3-oxo...) may enhance its efficacy against resistant strains.

Data Summary Table

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₃S
Molecular Weight364.4 g/mol
Antimicrobial ActivityYes
Anticancer ActivityLow micromolar
Mechanism of ActionEnzyme inhibition

Comparison with Similar Compounds

Comparative Data Table

Compound Class Key Substituent Yield (%) Key Spectral Data (FTIR/NMR) Biological/Industrial Application Source
Sulfonamide (Target) Methanesulfonamide Not provided Under investigation
Ethanesulfonamide Ethanesulfonamide Early-stage research
Hydrazide-Schiff Bases Nitro/methoxy/methylbenzohydrazide 82–87 C=O (1632 cm⁻¹), C=N (1594 cm⁻¹) Antimicrobial agents
Boronic Acid Boronic acid Cross-coupling reactions
Cyanoacrylamide Cyanoacrylamide 30–59 SMN antagonist
Cyanoacrylic Acid Cyanoacrylic acid Optoelectronic materials

Key Findings and Insights

Structural Flexibility: The julolidine core accommodates diverse substituents (sulfonamides, boronic acids, cyano groups), enabling tailored applications.

Synthetic Efficiency: Hydrazide derivatives (H₂L1–H₃L3) show high yields (>80%), while cyanoacrylamide synthesis (I-6) is lower-yielding (30–59%) .

Biological Relevance : Sulfonamide and hydrazide derivatives are explored for therapeutic uses, whereas boronic acids and fluorescent probes target materials science .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)methanesulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the hexahydropyridoquinoline core, followed by sulfonamide group introduction. Key steps include:

  • Reagent selection : Use coupling agents (e.g., EDC/DCC) for sulfonamide bond formation in anhydrous solvents like DMF or DMSO .
  • Condition optimization : Maintain temperatures between 0–25°C to prevent side reactions and improve yield .
  • Purification : Employ flash chromatography (heptane/EtOAc gradients) or preparative HPLC to isolate the compound with >95% purity .
    • Validation : Monitor reaction progress via TLC and confirm final purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :

  • Structural confirmation : Use ¹H/¹³C NMR to assign protons and carbons in the heterocyclic core and sulfonamide group. For example, the quinoline aromatic protons appear at δ 7.4–8.0 ppm, while the sulfonamide NH resonates near δ 12.8 ppm .
  • Purity assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures >95% purity. Residual solvents are quantified via GC-MS .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48–72 hours .
  • Anti-inflammatory potential : Measure inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to establish potency and selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

  • Methodological Answer :

  • Core modifications : Introduce substituents (e.g., halogens, methoxy groups) at positions 3, 4, or 6 of the quinoline ring to enhance target binding .
  • Sulfonamide variations : Replace the methanesulfonamide group with benzenesulfonamide or brominated analogs to improve solubility or potency .
  • In vitro validation : Compare IC₅₀ values across analogs using kinase inhibition assays (e.g., EGFR, VEGFR) .

Q. What experimental approaches are recommended to resolve contradictions in biological data (e.g., inconsistent IC₅₀ values)?

  • Methodological Answer :

  • Assay standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Impurity analysis : Use LC-MS to detect trace contaminants (e.g., unreacted intermediates) that may interfere with bioactivity .
  • Orthogonal assays : Validate results with alternative methods (e.g., apoptosis via flow cytometry vs. caspase-3 activation assays) .

Q. What computational tools can predict binding modes and pharmacokinetic properties?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like DNA topoisomerase or tubulin. Focus on hydrogen bonds between the sulfonamide group and active-site residues .
  • ADMET prediction : SwissADME or pkCSM evaluates logP (target <3), CYP450 inhibition, and bioavailability .
  • Molecular dynamics : Simulate ligand-protein stability over 100 ns to assess binding affinity .

Q. How can researchers investigate the compound’s mechanism of action at the molecular level?

  • Methodological Answer :

  • Enzyme inhibition assays : Measure activity against purified enzymes (e.g., HDACs, kinases) using fluorogenic substrates .
  • Cellular target identification : Perform pull-down assays with biotinylated analogs and streptavidin beads, followed by LC-MS/MS proteomics .
  • X-ray crystallography : Co-crystallize the compound with its target (e.g., tubulin) to resolve binding interactions at 2.0–2.5 Å resolution .

Q. What strategies mitigate toxicity and improve pharmacokinetics in preclinical models?

  • Methodological Answer :

  • Acute toxicity : Conduct OECD 423 tests in rodents, monitoring organ histopathology and serum biomarkers (ALT, creatinine) .
  • Formulation optimization : Use PEGylated liposomes or cyclodextrin complexes to enhance solubility and reduce hepatic clearance .
  • Pharmacokinetic profiling : Quantify plasma half-life (t₁/₂) and bioavailability via LC-MS/MS after oral/intravenous administration in rats .

Notes

  • Methodological Rigor : Emphasizes replication, orthogonal validation, and integration of computational/experimental approaches to address research gaps.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.